![molecular formula C16H19FN4OS B5678852 N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678852.png)
N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
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Overview
Description
The compound N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine is a unique chemical entity that has drawn interest due to its distinctive molecular framework. This compound incorporates multiple functional groups and heterocyclic structures, making it a potential candidate for various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions often characterized by reductive amination and condensation processes. For instance, in the synthesis of related compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, one-pot two-step synthesis methods utilizing solvent-free conditions have been employed for operational ease and efficiency (Becerra, Rojas, & Castillo, 2021).
Molecular Structure Analysis
Molecular structures of similar compounds demonstrate interesting conformational features. For example, compounds like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one show significant dihedral angles between different aromatic rings, indicating potential for diverse molecular interactions (Yin et al., 2008).
Chemical Reactions and Properties
The chemical reactions of compounds like N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine often involve interactions with primary and secondary amines, leading to the formation of various amides and derivatives. These reactions are crucial in modifying the compound's chemical properties for specific applications (Eleev, Kutkin, & Zhidkov, 2015).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Structural characteristics, such as ring conformations and intermolecular hydrogen bonds, significantly impact their melting points, solubility, and crystal structures (Abdel-Wahab et al., 2013).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)-1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-11-14-15(20(2)19-11)18-16(23-14)21(8-9-22-3)10-12-6-4-5-7-13(12)17/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSCRQQETFQCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N(CCOC)CC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine |
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